Dipentamethylenethiuram hexasulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S8/c15-11(13-7-3-1-4-8-13)17-19-21-22-20-18-12(16)14-9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFHYRNETZEPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)SSSSSSC(=S)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020535 | |

| Record name | Bis(1-piperidinylthioxomethyl)hexasulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid | |

| Record name | Hexasulfide, bis(1-piperidinylthioxomethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

971-15-3 | |

| Record name | Bis(1-piperidinylthioxomethyl) hexasulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=971-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentamethylenethiuram hexasulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexasulfide, bis(1-piperidinylthioxomethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(1-piperidinylthioxomethyl)hexasulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(piperidinothiocarbonyl) hexasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAMETHYLENETHIURAM HEXASULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESX7OZN94X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Dipentamethylenethiuram Hexasulfide

Foreword

Dipentamethylenethiuram hexasulfide (DPTT) is a sulfur-rich organic compound of significant industrial importance, primarily utilized as a vulcanization accelerator and sulfur donor in the rubber industry.[1][2][3] Its performance in these applications is intrinsically linked to its fundamental physicochemical properties. This guide provides a comprehensive examination of these properties for researchers, scientists, and professionals in drug development and material science. We will delve into the structural basis for its observed characteristics and detail the authoritative methodologies required for their accurate determination, ensuring a blend of theoretical understanding and practical, field-proven insights.

Section 1: Chemical Identity and Molecular Structure

Accurate characterization begins with an unambiguous identification of the chemical entity. DPTT is known by several synonyms, and its core identity is defined by its molecular structure and standard identifiers.

Common Identifiers:

-

IUPAC Name: (piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate[4]

-

Molecular Formula: C₁₂H₂₀N₂S₈[4]

-

Synonyms: Bis(piperidinothiocarbonyl) hexasulfide, DPTT, Sulfads[5]

The molecule's architecture is central to its function. It consists of two piperidine rings linked by a dithiocarbamate group to a linear chain of six sulfur atoms. This unique combination of lipophilic piperidine moieties and a long, flexible polysulfide chain dictates its physical and chemical behavior.

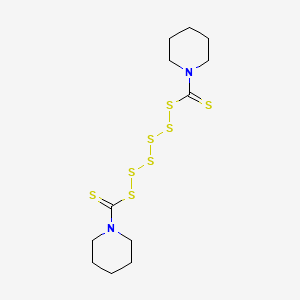

Caption: 2D Chemical Structure of this compound.

Section 2: Core Physicochemical Properties

The functional properties of DPTT are quantified by a distinct set of physicochemical parameters. These values are crucial for predicting its behavior in various matrices, assessing its environmental fate, and establishing quality control specifications.

| Property | Value | Source(s) |

| Molecular Weight | 448.8 g/mol | [4] |

| Appearance | Pale yellow to light brown powder/solid | [4][7] |

| Melting Point | 135-136 °C | [2][4][5] |

| Boiling Point (Predicted) | 578.4 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.518 - 1.519 g/cm³ | [4][5] |

| Water Solubility | 10.48 µg/L at 20 °C | [5] |

| LogP (Octanol/Water) | 5.1 - 6.2 | [6] |

| Vapor Pressure | 0 - 2.23E-13 mmHg at 25 °C | [2][5] |

| pKa (Predicted) | 0.84 ± 0.20 | [5] |

Discussion of Key Properties

-

Solubility and Lipophilicity: DPTT exhibits extremely low water solubility (10.48 µg/L), classifying it as practically insoluble.[5] This is a direct consequence of its molecular structure, which is dominated by nonpolar hydrocarbon rings and a long sulfur chain. Conversely, its high octanol-water partition coefficient (LogP between 5.1 and 6.2) indicates strong lipophilicity, meaning it preferentially partitions into fatty or nonpolar environments.[6] This property is fundamental to its application in rubber, a nonpolar polymer matrix.

-

Thermal Properties: The defined melting point of 135-136 °C suggests a stable crystalline solid at ambient temperatures.[4][5] The high predicted boiling point reflects the molecule's large size and the energy required to overcome intermolecular forces. Its thermal stability is a key attribute for its use in high-temperature rubber processing.

-

Physical Form: As a powder, its bulk and tapped densities are important for handling, storage, and dispersion within a rubber compound.[8][9][10] These properties are influenced by particle size, shape, and inter-particle cohesion.

Caption: Workflow for Melting Point Determination using DSC.

Determination of Water Solubility

Given the very low solubility of DPTT, the Flask Shaking Method followed by a sensitive analytical technique is appropriate, as outlined in OECD Guideline 105. [1][11][12] Protocol: Water Solubility by Flask Shaking Method (Based on OECD Guideline 105)

-

System Preparation: Prepare a buffered aqueous solution (e.g., pH 7) and pre-saturate it with the test substance to minimize equilibration time in the main experiment.

-

Equilibration: Add an excess amount of DPTT to a flask containing the buffered water. The excess solid ensures that saturation is achieved.

-

Shaking & Incubation: Agitate the flask at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient duration to reach equilibrium. [13]For poorly soluble substances, this may require several days. Preliminary tests are conducted to determine the necessary equilibration time.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifuge the saturated solution at high speed to remove all suspended microparticles. This step is crucial as suspended solids would falsely elevate the measured solubility.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Analyze the concentration of dissolved DPTT using a validated, sensitive analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). [14]6. Validation: Repeat the measurement with different shaking times and starting material amounts to confirm that a true equilibrium saturation was achieved.

Causality: Using a buffered solution prevents pH shifts that could affect the solubility of a compound with a predicted pKa. [5]Centrifugation is a more reliable method than simple filtration for removing fine particles from a saturated solution of a poorly soluble compound.

Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of organic compounds like DPTT. [15][16][17] Protocol: Purity Analysis by Reversed-Phase HPLC

-

System Preparation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD). [17]A C18 reversed-phase column is a suitable starting point for a lipophilic molecule like DPTT.

-

Mobile Phase: Prepare a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A gradient elution (where the solvent composition changes over time) is often used to ensure separation of the main component from any potential impurities with different polarities.

-

Standard & Sample Prep: Prepare a stock solution of a DPTT reference standard of known purity in a suitable organic solvent (e.g., acetonitrile). Prepare the test sample at the same concentration.

-

Analysis: Inject the standard and sample solutions onto the column. The DAD records the absorbance across a range of UV wavelengths as the components elute.

-

Data Processing: The purity is calculated based on the area of the main DPTT peak relative to the total area of all peaks in the chromatogram (area percent method). [16]The identity is confirmed by comparing the retention time of the main peak in the sample to that of the reference standard. The UV spectrum of the peak can also be compared for identity confirmation.

Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. The highly lipophilic DPTT will be strongly retained on the nonpolar C18 stationary phase, and its elution is controlled by the proportion of organic solvent in the mobile phase. This allows for effective separation from more polar or less polar impurities.

Section 4: Stability, Handling, and Spectral Data

Stability: DPTT is stable under recommended storage conditions. [13]It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong acids or bases. [13] Handling: Appropriate personal protective equipment, including gloves and eye protection, should be used when handling the powder to avoid skin and eye irritation. [1]Work should be conducted in a well-ventilated area to prevent inhalation of dust. [1]According to GHS classifications, DPTT may cause long-lasting harmful effects to aquatic life, and release to the environment should be avoided. [6] Spectral Information: Spectroscopic data is essential for unambiguous structural confirmation.

-

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectra for DPTT are available and show characteristic bands. Key vibrations include those for the N-C bond (approx. 1500-1400 cm⁻¹) and the C=S bond (approx. 1170-1115 cm⁻¹), which are indicative of the dithiocarbamate functional groups. [6][18]* Other Data: While detailed public NMR or mass spectrometry data is not readily available in the initial search, these techniques are standard for full structural elucidation and characterization in a research or quality control setting. [18][19]

Conclusion

The physicochemical properties of this compound are a direct reflection of its unique molecular structure. Its pronounced lipophilicity, thermal stability, and solid crystalline nature are the cornerstones of its utility as a specialized chemical in the rubber industry. Accurate and reliable characterization of these properties, guided by authoritative methodologies such as those outlined by the OECD and established analytical chemistry principles, is paramount for ensuring consistent performance, safe handling, and regulatory compliance. This guide serves as a foundational resource for professionals requiring a deep and practical understanding of this important industrial compound.

References

-

ASTM D7481-09 - Standard Test Methods for Determining Loose and Tapped Bulk Densities of Powders. (n.d.). ASTM International. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

-

OECD. (1981). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

LookChem. (n.d.). Cas 971-15-3, this compound. [Link]

-

D'Amelia, R., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. [Link]

-

Huesgen, A.G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

-

Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? [Link]

-

S. S. S. Kumar, et al. (2018). Unique Chemistry of Thiuram Polysulfides Enables Energy Dense Lithium Batteries. ACS Applied Materials & Interfaces. [Link]

-

Mardyukov, A., et al. (2019). Generation and Spectroscopic Identification of the Thiuram Radical (CH3)2NCS2. The Journal of Physical Chemistry A. [Link]

-

Taizhou Huangyan Donghai Chemical Co.,Ltd. (n.d.). Vulcanization acceleration mechanism and performance characterization. [Link]

-

Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]

-

Kupiec, T. (2005). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. International Journal of Pharmaceutical Compounding. [Link]

Sources

- 1. oecd.org [oecd.org]

- 2. This compound | 971-15-3 [chemicalbook.com]

- 3. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cas 971-15-3,this compound | lookchem [lookchem.com]

- 6. This compound | C12H20N2S8 | CID 70414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 971-15-3 [sigmaaldrich.cn]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. store.astm.org [store.astm.org]

- 10. mhlw.go.jp [mhlw.go.jp]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. laboratuar.com [laboratuar.com]

- 14. waters.com [waters.com]

- 15. moravek.com [moravek.com]

- 16. torontech.com [torontech.com]

- 17. arlok.com [arlok.com]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. pubs.acs.org [pubs.acs.org]

Synthesis and structural characterization of Dipentamethylenethiuram hexasulfide.

An In-depth Technical Guide to the Synthesis and Structural Characterization of Dipentamethylenethiuram Hexasulfide

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 971-15-3), a prominent organosulfur compound, holds significant industrial value, primarily as a vulcanization accelerator in the rubber industry.[1] Its unique structure, featuring a hexasulfide chain, allows it to act as an efficient sulfur donor, enhancing the mechanical properties and thermal stability of rubber products. This guide provides a comprehensive exploration of the synthesis and detailed structural characterization of this compound, designed for researchers, chemists, and professionals in materials science and drug development. We delve into the causal mechanisms of synthetic protocols and the application of modern analytical techniques to elucidate its complex structure, ensuring a self-validating approach to its preparation and identification.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its synthesis, handling, and application. This compound is typically a pale yellow to light brown powder.[1] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀N₂S₈ | [1][2][3][4] |

| Molecular Weight | 448.82 g/mol | [2][3] |

| CAS Number | 971-15-3 | [1][2][3] |

| Appearance | Pale yellow to light brown powder/solid | [1] |

| Melting Point | 135-136 °C | [2][3] |

| Boiling Point | 578.4 °C (Predicted) | [2][3] |

| Density | ~1.52 g/cm³ (Predicted) | [2][3] |

| Water Solubility | 10.48 µg/L at 20 °C (Practically insoluble) | [2][3] |

Synthesis of this compound

The synthesis of this compound involves the formation of a dithiocarbamate intermediate from piperidine and carbon disulfide, followed by oxidative coupling and sulfur insertion. Modern synthetic routes have evolved to avoid hazardous reagents like sulfur chlorides, which are corrosive and malodorous, thereby improving the environmental and operational safety of the process.[5]

Rationale for Synthetic Approach

The chosen method, adapted from established industrial processes, relies on a two-step, one-pot reaction.[5]

-

Formation of the Dithiocarbamate Salt: Piperidine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). This reaction is typically performed in an aqueous medium or a mixed solvent system to form the piperidinium pentamethylenedithiocarbamate salt. This salt is the core building block for the final molecule.

-

Oxidative Coupling and Sulfuration: The dithiocarbamate intermediate is then oxidized in the presence of elemental sulfur. An oxidizing agent, such as hydrogen peroxide (H₂O₂), facilitates the formation of the thiuram disulfide bond (C-S-S-C). The additional sulfur atoms are inserted to form the stable hexasulfide chain. This method is advantageous as it proceeds in high yield and avoids the use of highly corrosive sulfur halides.[5]

Detailed Experimental Protocol

This protocol is a representative example and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Formation of Pentamethylenedithiocarbamic Acid Piperidine Salt

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 250 mL of water and 42.7 g (0.5 mol) of piperidine.

-

Cool the mixture to 20-25 °C in an ice bath.

-

While stirring vigorously, add 19.1 g (0.25 mol) of carbon disulfide dropwise over 30 minutes, ensuring the temperature does not exceed 30 °C.

-

After the addition is complete, add 32.1 g (1.0 g-atom) of powdered sulfur to the mixture.

-

Continue stirring the resulting slurry at 25-30 °C for 1 hour to ensure the complete formation of the pentamethylenedithiocarbamate salt intermediate.

Step 2: Oxidation to this compound

-

Adjust the temperature of the reaction mixture to 40-45 °C.

-

Prepare a solution of the oxidizing agent. For example, slowly add 85 mL of a 11% hydrogen peroxide solution to a separate dropping funnel.

-

Add the hydrogen peroxide solution dropwise to the reaction mixture over 2-3 hours. An exothermic reaction will occur; maintain the temperature between 60-70 °C using a water bath for cooling if necessary.

-

After the addition is complete, continue stirring the mixture at 65 °C for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The solid product will precipitate.

-

Filter the crude product using a Büchner funnel, wash thoroughly with water (3 x 100 mL) to remove any unreacted salts, and then with a small amount of cold methanol.

-

Dry the resulting pale-yellow solid under vacuum at 50 °C to a constant weight. A typical yield is approximately 95-98%.[5]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Characterization

Confirming the molecular structure of the synthesized product is a critical step that validates the success of the synthesis. A multi-technique approach is employed to provide unambiguous structural elucidation.

X-Ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7]

Methodology:

-

Crystallization: A high-purity sample of the synthesized powder is dissolved in a suitable solvent (e.g., a mixture of chloroform and ethanol) and allowed to slowly evaporate, or cooled, to promote the growth of single crystals suitable for diffraction.

-

Data Collection: A selected crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.[6]

-

Structure Solution and Refinement: The intensities and positions of the diffracted spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a molecular model, which is refined to best fit the experimental data.[6]

Expected Structural Insights:

-

Confirmation of the C₁₂H₂₀N₂S₈ molecular formula.

-

Unambiguous determination of the connectivity, including the central -S₆- chain.

-

Precise bond lengths and angles, particularly for the C=S, C-N, and S-S bonds.

-

Information on the conformation of the piperidine rings (typically a chair conformation) and the overall molecular geometry.

Spectroscopic Analysis

Spectroscopic techniques provide complementary information about the molecule's functional groups and structural framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for mapping the carbon-hydrogen framework of the molecule.[8]

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Signals would correspond to the protons on the two equivalent piperidine rings.

-

α-CH₂ protons (adjacent to the nitrogen atom) would appear as a multiplet downfield, typically around δ 3.9-4.1 ppm.

-

β- and γ-CH₂ protons would appear as overlapping multiplets further upfield, around δ 1.6-1.8 ppm.

-

-

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments.

-

The thiocarbonyl carbon (C=S) would exhibit a characteristic signal significantly downfield, expected around δ 200 ppm.

-

The three distinct carbons of the piperidine ring would appear at approximately δ 50 ppm (α-C), δ 26 ppm (β-C), and δ 24 ppm (γ-C).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.[4]

-

C-N Stretching: A strong band is expected in the 1250-1350 cm⁻¹ region, characteristic of the thiouride C-N bond.

-

C=S Stretching: A medium to strong absorption band around 950-1050 cm⁻¹ would indicate the presence of the thiocarbonyl group.

-

C-H Stretching: Bands corresponding to the sp³ C-H bonds of the piperidine rings would be observed in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the compound's identity.

-

Molecular Ion Peak: In an ESI-MS experiment, the primary ion observed would correspond to the molecular weight of the compound (m/z ≈ 448.8).

-

Isotopic Pattern: The presence of eight sulfur atoms would generate a distinct isotopic pattern for the molecular ion peak (M, M+1, M+2, etc.), which can be compared against theoretical predictions to further validate the elemental composition.

Structural Analysis Workflow

Caption: Workflow for the structural elucidation of the synthesized compound.

Molecular Structure Diagram

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C12H20N2S8 | CID 70414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JPH01261361A - Production of this compound - Google Patents [patents.google.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Dipentamethylenethiuram hexasulfide CAS number 971-15-3.

An In-Depth Technical Guide to Dipentamethylenethiuram Hexasulfide (CAS 971-15-3): From Industrial Vulcanization to Exploratory Bioactivity

Abstract

This compound (DPTH), identified by CAS number 971-15-3, is a complex organosulfur compound primarily recognized for its critical role in the rubber industry. As a sulfur donor and vulcanization accelerator, it imparts desirable properties of heat resistance and durability to rubber products. Despite its well-established industrial profile, its broader biological and pharmacological potential remains largely unexplored. This technical guide synthesizes the available information on DPTH, beginning with its fundamental physicochemical properties, synthesis, and established industrial mechanism of action. It then transitions to a research-oriented perspective, exploring its potential bioactivity for a scientific audience. By drawing logical inferences from the known pharmacology of related thiuram compounds, this guide examines DPTH's toxicological profile, its potential as an enzyme inhibitor, and its hypothetical capacity as a nitric oxide (NO) donor. This work aims to bridge the gap between the industrial application and the latent pharmacological interest of this unique polysulfide, providing a foundation for future research and development.

Part 1: The Established Industrial Profile of this compound

Core Identity and Physicochemical Properties

This compound is a member of the thiuram polysulfide family, characterized by two piperidine rings linked by a dithiocarbamate structure and a central hexasulfide chain.[1][2] This structure is key to its function as a sulfur donor. It is typically a pale yellow to light brown powder with a slight sulfurous odor.[2] Its poor solubility in water but better solubility in certain organic solvents dictates its handling and application in non-aqueous systems like rubber compounding.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 971-15-3 | [1][2] |

| Molecular Formula | C₁₂H₂₀N₂S₈ | [3] |

| Molecular Weight | 448.83 g/mol | [3] |

| Appearance | Pale yellow to light brown powder/solid | [2] |

| Melting Point | 135-136 °C | [4] |

| Boiling Point | 578.4 °C (Predicted) | [4] |

| Density | ~1.52 g/cm³ | [3] |

| Water Solubility | Very low (practically insoluble) | [2] |

| InChIKey | HPFHYRNETZEPIV-UHFFFAOYSA-N | [3] |

Synthesis Pathway

The industrial synthesis of DPTH has evolved to improve safety and efficiency, moving away from hazardous reagents like sulfur chloride. A common modern approach involves the oxidative coupling of piperidine and carbon disulfide in the presence of elemental sulfur. This method avoids the isolation of intermediates and uses a safer oxidizing agent, such as hydrogen peroxide, in an aqueous or mixed-solvent system.

The causality behind this choice of pathway is rooted in process safety and economics. Using water as a solvent and hydrogen peroxide as an oxidant reduces the risks associated with volatile organic solvents and corrosive reagents, improving the working environment and reducing costs.[5]

This protocol is adapted from methodologies described for related thiuram polysulfides and patents for DPTH production.[5]

-

Vessel Preparation: To a temperature-controlled reaction kettle equipped with a mechanical stirrer, add the desired volume of water (and a surfactant if required to manage solubility).

-

Reactant Addition: Under continuous agitation at ambient pressure, sequentially add piperidine and powdered elemental sulfur to the vessel.

-

Temperature Control: Adjust and maintain the temperature of the reaction mixture between 20-30 °C.

-

Carbon Disulfide Infusion: Slowly introduce carbon disulfide (CS₂) dropwise into the mixture over a period of 2 to 3 hours. The slow addition is critical to control the exothermic reaction and ensure homogeneity.

-

Formation of Intermediate: Allow the reaction to proceed for 1-2 hours after CS₂ addition is complete, forming the pentamethylenedithiocarbamic acid piperidine salt intermediate.

-

Oxidation: Adjust the solution temperature to 40-50 °C. Begin the dropwise addition of 30% hydrogen peroxide (H₂O₂). The temperature should be carefully monitored and controlled as this step is exothermic.

-

Reaction Completion: Continue the oxidation for 3-4 hours. After the H₂O₂ addition is complete, maintain the temperature and stir for an additional hour to ensure the reaction goes to completion.

-

Isolation and Purification: Cool the reaction mixture. The solid DPTH product will precipitate. Isolate the product by filtration.

-

Washing and Drying: Wash the collected solid with water to remove any unreacted salts or impurities. Dry the final product under a vacuum at a temperature below 60 °C to prevent thermal decomposition.

Caption: High-level workflow for the synthesis of DPTH.

Mechanism of Action in Rubber Vulcanization

DPTH's primary industrial application is as an "ultra-accelerator" and sulfur donor in the vulcanization of natural and synthetic rubbers like SBR and EPDM.[2] Vulcanization is the process of forming cross-links between polymer chains, converting tacky, plastic-like rubber into a durable, elastic material.[6]

The role of DPTH is twofold:

-

Sulfur Donation: At vulcanization temperatures (typically >140 °C), the central hexasulfide chain of DPTH is thermally labile and breaks homolytically to generate sulfur radicals (Sx•). This provides a highly reactive form of sulfur directly within the rubber matrix.

-

Acceleration: The thiuram-derived radicals also participate in a complex radical chain reaction. They abstract hydrogen atoms from the polymer backbone, creating polymer radicals. These polymer radicals then react with the sulfur radicals (or elemental sulfur) to form the crucial monosulfidic and polysulfidic cross-links that give the rubber its strength and elasticity.

The use of a sulfur donor like DPTH is particularly advantageous for producing rubber articles with excellent heat and aging resistance. This is because it promotes the formation of shorter, more thermally stable monosulfidic and disulfidic cross-links, as opposed to the longer, less stable polysulfidic links formed when using only elemental sulfur.

Caption: Simplified mechanism of DPTH in rubber vulcanization.

Part 2: A Research Perspective on the Bioactivity and Pharmacological Potential of DPTH

While DPTH's identity is firmly rooted in industrial chemistry, its molecular structure—containing reactive dithiocarbamate moieties and a long polysulfide chain—suggests a potential for significant biological activity. This section explores this potential from a drug development perspective, drawing parallels with structurally related compounds.

Toxicological Profile & Allergenicity

Any exploration of pharmacological use must begin with a thorough understanding of toxicology. DPTH is known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[2] More significantly, the thiuram class of compounds are well-documented Type IV contact allergens, responsible for allergic contact dermatitis, particularly from exposure to rubber products like gloves.[7] The mechanism is believed to involve haptenization, where the thiuram or its metabolites bind to skin proteins, forming an antigen that elicits a cell-mediated immune response.[8]

Furthermore, DPTH is listed as a potential endocrine-disrupting compound, a classification that warrants careful investigation in any biological application.[1] This profile suggests that systemic therapeutic applications would be challenging, but topical or targeted delivery applications, where systemic exposure is limited, might be more feasible.

The Thiuram Pharmacophore: Lessons from Analogues

The pharmacological potential of DPTH can be inferred from its simpler analogues.

-

Disulfiram (Tetraethylthiuram Disulfide): This compound is the archetypal example of a repurposed thiuram. It is an FDA-approved drug for the treatment of alcoholism.[9] Its mechanism involves the irreversible inhibition of acetaldehyde dehydrogenase, leading to the accumulation of toxic acetaldehyde upon alcohol consumption. This demonstrates that the thiuram disulfide structure can act as a potent and specific enzyme inhibitor.[9]

-

Thiram (Tetramethylthiuram Disulfide): Widely used as a fungicide, thiram's activity is attributed to its ability to disrupt cellular respiration and inactivate critical sulfhydryl-containing enzymes in fungi.[10][11] Its metabolism can produce carbon disulfide, a known neurotoxin, which contributes to its overall toxicity profile.[12]

These examples establish a clear precedent: the thiuram scaffold is pharmacologically active, capable of potent enzyme inhibition, and its bioactivity is intimately linked to its sulfur chemistry.

Proposed Mechanism of Action 1: Enzyme Inhibition via Thiol Modification

The long, electron-rich hexasulfide bridge in DPTH is a highly reactive functional group. In a biological environment rich with nucleophiles, it is a prime target for reaction with endogenous thiols, most notably the cysteine residues found in the active sites of many enzymes. It is plausible that DPTH could act as a potent enzyme inhibitor through a mechanism of S-thiolation, where the polysulfide chain reacts with a protein's cysteine residue (Protein-SH) to form a mixed disulfide (Protein-S-Sx-R), thereby inactivating the enzyme. This covalent modification would likely be difficult to reverse, leading to potent inhibition.

Sources

- 1. This compound | C12H20N2S8 | CID 70414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 971-15-3 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What Is the Role of Thiurams in Allergy to Natural Rubber Latex Products? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipentamethylenethiuram disulfide | C12H20N2S4 | CID 7188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiuram disulfide - Wikipedia [en.wikipedia.org]

- 10. Thiram - Wikipedia [en.wikipedia.org]

- 11. Thiram | C6H12N2S4 | CID 5455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mutagenicity and metabolism studies on 12 thiuram and dithiocarbamate compounds used as accelerators in the Swedish rubber industry - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of Dipentamethylenethiuram hexasulfide.

An In-Depth Technical Guide to Dipentamethylenethiuram Hexasulfide for Scientific Professionals

Core Compound Identification and Physicochemical Properties

This compound is a chemical compound primarily utilized as a vulcanization accelerator in the rubber industry.[1][2] Its unique structure, featuring a long polysulfide chain, makes it an effective sulfur donor at vulcanization temperatures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications relevant to researchers and industry professionals.

Nomenclature and Key Identifiers

Proper identification is critical in scientific research. This compound is known by several synonyms, and its key identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 971-15-3 | [1][3] |

| Molecular Formula | C12H20N2S8 | [1][3][4][5] |

| IUPAC Name | (piperidine-1-carbothioylpentasulfanyl) piperidine-1-carbodithioate | [4][5] |

| PubChem CID | 70414 | [4] |

| EINECS | 213-537-2 | [1][3] |

| Synonyms | Bis(piperidinothiocarbonyl) hexasulphide, SULFADS, Robac P 25 | [1][3][4] |

Molecular Structure and Weight

The structure consists of two piperidine rings linked by a dithiocarbamate group and a hexasulfide chain. This structure is fundamental to its function as a sulfur donor.

-

Molecular Weight : Approximately 448.8 g/mol .[4][5] Minor variations such as 448.786 g/mol and 448.82 g/mol are also reported.[1][3]

-

Canonical SMILES : C1CCN(CC1)C(=S)SSSSSSC(=S)N2CCCCC2[5]

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and application conditions.

| Property | Value | Source |

| Appearance | Pale yellow to light brown powder/solid. | [1][5] |

| Melting Point | 135-136 °C | [3][5] |

| Boiling Point | ~578.4 °C at 760 mmHg | [3] |

| Density | ~1.519 g/cm³ | [3] |

| Water Solubility | Very low (10.48 μg/L at 20°C). | [3] |

Synthesis and Manufacturing Insights

Historically, the synthesis of thiuram polysulfides involved hazardous reagents like sulfur chloride, which is corrosive and produces significant waste.[2] Modern methods have been developed to improve yield, safety, and environmental impact.

High-Yield Synthesis via Oxidation

A notable advancement is the reaction of a pentamethylenedithiocarbamic acid piperidine salt with carbon disulfide and sulfur, followed by oxidation.[2] This process avoids the use of sulfur chloride and allows for the production of the target compound in high yield.[2]

Experimental Protocol: High-Yield Synthesis

This protocol is based on a patented, environmentally improved method.[2]

Objective: To synthesize this compound in high yield.

Materials:

-

Piperidine

-

Carbon Disulfide (CS₂)

-

Sulfur

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 11.0% by volume)

-

Aqueous solvent system (water with a surfactant or a water/organic solvent mixture)

Methodology:

-

Formation of Intermediate: React piperidine with carbon disulfide in the chosen solvent system. This forms the pentamethylenedithiocarbamic acid piperidine salt in situ.[2]

-

Addition of Sulfur Source: Add elemental sulfur and additional carbon disulfide to the reaction mixture.[2]

-

Oxidative Coupling: While maintaining the temperature between 40-70°C, slowly and simultaneously add the hydrogen peroxide solution dropwise over several hours.[2]

-

Reaction Completion: After the addition is complete, continue stirring at the same temperature for approximately 2 hours to ensure the reaction goes to completion.[2]

-

Isolation and Purification: Cool the reaction mixture. The solid product will precipitate. Filter the solid, wash with water, and dry to obtain this compound.[2]

-

Verification: Confirm the product's identity using analytical techniques such as infrared spectroscopy.[2]

Synthesis Workflow Diagram

Caption: Workflow for the high-yield synthesis of this compound.

Mechanism of Action and Applications

Primary Application: Rubber Vulcanization

The principal application of this compound is as an ultra-accelerator and sulfur donor in the vulcanization of rubber.[1] Its mechanism involves promoting the formation of cross-links between polymer chains, a process that significantly enhances the rubber's mechanical properties, including durability, elasticity, and resistance to heat and aging.[1] The long hexasulfide chain is thermally labile, readily donating sulfur atoms to create these crucial cross-links.

Diagram of Vulcanization Action

Caption: A logical workflow for the analytical verification of the compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 971-15-3, this compound. Retrieved from [Link]

- Google Patents. (n.d.). JPH01261361A - Production of this compound.

- Google Patents. (n.d.). US5021603A - Thiuram polysulfide production.

-

PubChem. (n.d.). Dipentamethylenethiuram tetrasulfide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dipentamethylenethiuram disulfide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemotechnique Diagnostics. (n.d.). Dipentamethylenethiuram disulfide. Retrieved from [Link]

Sources

Introduction: The Critical Role of Solubility in the Application of Dipentamethylenethiuram Hexasulfide

An In-Depth Technical Guide to the Solubility of Dipentamethylenethiuram Hexasulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound (DPTT), a key vulcanizing agent and rubber accelerator, plays a pivotal role in the manufacturing of a wide array of rubber products.[1] Its efficacy is intrinsically linked to its dispersion and dissolution within the polymer matrix, a process governed by its solubility in various organic media. Understanding the solubility of DPTT is paramount for optimizing manufacturing processes, ensuring product quality, and predicting the performance of the final vulcanized materials. In specialized applications, such as in drug development where thiuram derivatives are explored for their therapeutic potential, precise solubility data is a prerequisite for formulation and delivery.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It delves into the theoretical underpinnings of its solubility, presents available qualitative data, and most critically, furnishes a detailed experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data.

Physicochemical Properties of this compound (DPTT)

A thorough understanding of the physicochemical properties of DPTT is fundamental to comprehending its solubility characteristics.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 971-15-3 | [1][2] |

| Molecular Formula | C12H20N2S8 | [1][2] |

| Molecular Weight | 448.8 g/mol | [2] |

| Appearance | Pale yellow to light brown powder | [1] |

| Melting Point | 135-136 °C | |

| Water Solubility | 10.48 μg/L at 20°C | [3] |

Theoretical Framework: Factors Governing the Solubility of DPTT

The solubility of a solid in a liquid solvent is a complex interplay of various factors. For a molecule like DPTT, which possesses both nonpolar (hydrocarbon rings) and polar (thiuram and sulfur linkages) moieties, its interaction with a solvent is nuanced. The principle of "like dissolves like" provides a foundational understanding; DPTT is expected to be more soluble in solvents with similar polarity.

Key Influencing Factors:

-

Solvent Polarity: The polarity of the organic solvent is a primary determinant. Nonpolar solvents like benzene and toluene are likely to be effective due to the presence of piperidine rings in DPTT. More polar solvents such as acetone and chloroform can interact with the polar C=S and S-S bonds.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[4][5][6] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Increased temperature provides this energy, facilitating the dissolution process.

-

Molecular Structure of DPTT: The large, non-planar structure of DPTT and the presence of multiple sulfur atoms contribute to its relatively low solubility in highly polar solvents like water. The two piperidine rings contribute to its nonpolar character.

-

Intermolecular Forces: The dissolution process involves the breaking of intermolecular forces in both the solute (DPTT) and the solvent, and the formation of new solute-solvent interactions. The balance of these energy changes dictates the extent of solubility.

Qualitative and Quantitative Solubility of DPTT

While precise, publicly available quantitative solubility data for DPTT in a range of organic solvents is limited, qualitative descriptions from various sources provide a good starting point for solvent selection.

Table of DPTT Solubility in Various Solvents:

| Solvent | Qualitative Solubility | Quantitative Data ( g/100 mL at 20°C) |

| Benzene | Soluble | Not available in searched literature |

| Acetone | Soluble | Not available in searched literature |

| Chloroform | Soluble | Not available in searched literature |

| Carbon Disulfide | Soluble | Not available in searched literature |

| Gasoline | Partly Soluble | Not available in searched literature |

| Carbon Tetrachloride | Partly Soluble | Not available in searched literature |

| Water | Insoluble | 1.048 x 10⁻⁶ |

| Lower Concentration Alkali | Insoluble | Not available in searched literature |

The lack of readily available quantitative data underscores the importance of a standardized experimental protocol for its determination.

Experimental Protocol for the Quantitative Determination of DPTT Solubility

This protocol is designed based on established methodologies for solubility testing, such as those outlined by the OECD and ASTM, and is tailored for the determination of DPTT solubility in organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (DPTT), analytical grade

-

Selected organic solvents (e.g., benzene, acetone, chloroform), HPLC grade or equivalent

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Vortex mixer

Experimental Workflow Diagram:

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dipentamethylenethiuram Hexasulfide (DPTT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentamethylenethiuram hexasulfide (DPTT), a prominent ultra-fast accelerator and sulfur donor in the vulcanization of natural and synthetic rubbers, plays a pivotal role in engineering the durability and thermal resistance of elastomeric materials.[1] Its thermal stability and decomposition behavior are critical parameters that dictate processing conditions, vulcanizate properties, and material lifespan. This guide provides a comprehensive technical analysis of the thermal characteristics of DPTT, detailing its decomposition pathway, the analytical methodologies for its characterization, and the mechanistic insights into its function as a vulcanizing agent.

Introduction to this compound (DPTT)

This compound, with the chemical formula C₁₂H₂₀N₂S₈ and CAS number 971-15-3, is a complex organosulfur compound widely utilized in the rubber industry.[2] It belongs to the thiuram class of accelerators, which are known for their high vulcanization efficiency.[1] DPTT's molecular structure, featuring a hexasulfide chain flanked by two pentamethylenethiocarbamoyl moieties, enables it to function not only as a primary or secondary accelerator but also as a sulfur donor in low-sulfur or sulfur-less curing systems.[3][4] This dual functionality is instrumental in producing vulcanizates with exceptional heat and aging resistance.[5]

Physicochemical Properties of DPTT:

| Property | Value | References |

| Chemical Formula | C₁₂H₂₀N₂S₈ | [2] |

| Molecular Weight | 448.8 g/mol | [6] |

| Appearance | Pale yellow to light brown powder | [2] |

| Melting Point | 113 - 136 °C | [3][7] |

| Solubility | Soluble in chloroform, benzene, acetone, carbon disulfide; slightly soluble in gasoline and carbon tetrachloride; insoluble in water. | [8] |

Thermal Stability and Decomposition Profile

The thermal stability of DPTT is a critical factor in rubber compounding and processing. It must remain stable during the initial mixing stages to prevent premature vulcanization (scorch) while decomposing in a controlled manner at the desired vulcanization temperature to initiate cross-linking.

Analytical Techniques for Thermal Characterization

The thermal behavior of DPTT is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the final residue.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It provides information on melting points, phase transitions, and the enthalpy of decomposition, indicating whether the process is endothermic or exothermic.

Expected Thermal Decomposition Behavior of DPTT

The Mechanism of Thermal Decomposition and Vulcanization

The thermal decomposition of DPTT is intrinsically linked to its function as a vulcanization accelerator and sulfur donor. The process is a complex series of chemical reactions that can be broadly understood through a radical-based mechanism.

Initiation: Homolytic Cleavage of the Polysulfide Chain

Upon heating to vulcanization temperatures, the hexasulfide chain in the DPTT molecule undergoes homolytic cleavage, generating highly reactive pentamethylenethiocarbamoyl polysulfidic radicals.[9] This is the rate-determining step in the vulcanization process.

Propagation: Sulfur Transfer and Cross-linking

These polysulfidic radicals act as the primary sulfurating agents. They can attack the polymer chains (e.g., polyisoprene in natural rubber) at the allylic positions, leading to the formation of rubber-sulfur radical intermediates.[5] These intermediates can then react with other polymer chains to form mono-, di-, and polysulfidic cross-links, creating the three-dimensional network characteristic of vulcanized rubber.

The role of activators, such as zinc oxide and stearic acid, is crucial in this stage.[9] They form a complex with the accelerator, which facilitates a more efficient sulfur transfer and cross-linking reaction.

Termination

The vulcanization process concludes when the reactive radical species are consumed through various termination reactions, resulting in a stable, cross-linked elastomeric network. The nature and density of these cross-links (monosulfidic, disulfidic, or polysulfidic) significantly influence the final mechanical properties and thermal stability of the rubber product.

Below is a diagram illustrating the proposed logical workflow of DPTT vulcanization.

Logical workflow of DPTT vulcanization.

Experimental Protocols for Thermal Analysis

To provide a practical framework for researchers, the following are detailed, step-by-step methodologies for the thermal analysis of DPTT.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of DPTT.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh 5-10 mg of DPTT powder into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of decomposition of DPTT.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of DPTT powder into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Equilibrate the cell at a temperature below the expected melting point (e.g., 30°C).

-

Heat the sample from the starting temperature to a temperature above the decomposition range (e.g., 300°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify the endothermic peak corresponding to melting and any exothermic or endothermic peaks associated with decomposition. Calculate the enthalpy of these transitions.

The following diagram illustrates the experimental workflow for the thermal analysis of DPTT.

Experimental workflow for thermal analysis of DPTT.

Conclusion

This compound is a highly effective accelerator and sulfur donor whose thermal properties are fundamental to its performance in rubber vulcanization. A thorough understanding of its thermal stability and decomposition mechanism allows for the precise control of vulcanization kinetics and the tailoring of the final properties of the elastomeric material. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the thermal characteristics of DPTT and to further optimize its application in the development of advanced rubber compounds.

References

- 1. lusida.com [lusida.com]

- 2. Page loading... [guidechem.com]

- 3. WESTCO™ DPTT Accelerator for Rubber [wrchem.com]

- 4. wrchem.com [wrchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C12H20N2S8 | CID 70414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 971-15-3,this compound | lookchem [lookchem.com]

- 8. Rubber accelerator DPTT-Zhengzhou Double Vigour Chemical Product Co., Ltd [en.zz-chem.com]

- 9. benchchem.com [benchchem.com]

The Mechanism of Dipentamethylenethiuram Hexasulfide (DPTT) as a Vulcanizing Agent: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Dipentamethylenethiuram Hexasulfide (DPTT) as a vulcanizing agent in the rubber industry. DPTT, an ultra-fast accelerator and sulfur donor, plays a pivotal role in the production of heat-resistant rubber articles with superior aging properties. This document delves into the chemical intricacies of its function, from thermal decomposition and the generation of reactive radical species to the formation of a stable crosslink network. The critical role of activators, such as zinc oxide and stearic acid, in enhancing the efficiency of the vulcanization process is elucidated. Furthermore, this guide presents detailed experimental protocols for the characterization of DPTT-based vulcanization systems, including rheometry for cure characteristics and swelling tests for crosslink density determination. This work is intended for researchers, material scientists, and polymer chemists seeking a deeper understanding of thiuram-based vulcanization chemistry.

Introduction to Rubber Vulcanization and the Significance of DPTT

Vulcanization is a chemical process that converts natural and synthetic rubbers from a plastic, tacky state into a durable, elastic material with enhanced mechanical properties.[1] This transformation is achieved by forming crosslinks between individual polymer chains, creating a three-dimensional network.[1] While elemental sulfur alone can induce vulcanization, the process is impractically slow and inefficient, requiring high temperatures and long curing times.[1][2]

The advent of vulcanization accelerators revolutionized the rubber industry by dramatically increasing the rate and efficiency of the crosslinking reaction. These chemical additives allow vulcanization to occur at lower temperatures and in shorter times, leading to improved productivity and vulcanizate properties.[3] Among the various classes of accelerators, thiurams are recognized for their ultra-fast cure rates.[1]

This compound (DPTT), a member of the thiuram family, is a highly active, sulfur-bearing accelerator.[2][4] It is particularly valued for its dual functionality as both an accelerator and a sulfur donor, containing approximately 25% available sulfur.[3][4] This characteristic makes DPTT ideal for low-sulfur or sulfur-less curing systems, which are known to produce vulcanizates with exceptional heat and aging resistance due to the formation of a higher proportion of stable monosulfidic and disulfidic crosslinks.[3] Furthermore, DPTT is a non-discoloring and non-staining accelerator, rendering it suitable for light-colored rubber products.[3][4]

The Core Mechanism of DPTT-Accelerated Vulcanization

The vulcanization of rubber with DPTT is a complex series of chemical reactions initiated by heat. The process can be broadly categorized into three key stages: initiation, propagation, and termination (crosslink formation).

Initiation: Thermal Decomposition of DPTT

The pivotal first step in the vulcanization process is the thermal decomposition of the DPTT molecule. The polysulfidic chain within DPTT is the most thermally labile part of the structure. Upon heating to vulcanization temperatures (typically 140-180°C), the sulfur-sulfur (S-S) bonds undergo homolytic cleavage. This cleavage generates highly reactive pentamethylenethiocarbamoyl polysulfidic radicals. These radicals are the primary sulfurating agents that initiate the crosslinking process.

Caption: Thermal decomposition of DPTT into reactive radical species.

The Indispensable Role of Activators: Zinc Oxide and Stearic Acid

The efficiency of DPTT-accelerated vulcanization is significantly enhanced by the presence of activators, most commonly a combination of zinc oxide (ZnO) and stearic acid.[5] These activators do not initiate the crosslinking themselves but rather form a complex that facilitates the sulfur transfer and crosslinking reactions.

Stearic acid first reacts with zinc oxide to form zinc stearate, which is more soluble in the rubber matrix.[5] The zinc ions from this complex then coordinate with the DPTT molecule. This coordination weakens the S-S bonds, promoting their cleavage at lower temperatures and increasing the overall rate of vulcanization. This interaction leads to the formation of a zinc-accelerator complex that is a more efficient sulfurating agent than DPTT alone. This complex plays a crucial role in activating the entire curing system and improving the crosslinking density.[6]

Caption: Role of activators in forming a more efficient sulfurating agent.

Propagation and Crosslink Formation

The highly reactive sulfur-containing radicals generated from the decomposition of the DPTT-activator complex then attack the rubber polymer chains. The most common site of attack in unsaturated rubbers like natural rubber (polyisoprene) or styrene-butadiene rubber (SBR) is the allylic hydrogen atom (a hydrogen atom on a carbon adjacent to a double bond). This results in the abstraction of a hydrogen atom, creating a radical on the polymer backbone.

This polymer radical can then react with other sulfur-containing species (such as other DPTT molecules or polysulfidic radicals) to form a pendent accelerator group attached to the rubber chain via a sulfur bridge. Finally, two of these pendent groups on different polymer chains can react, or a pendent group can react with another polymer radical, to form a stable crosslink.

The nature of these crosslinks can be monosulfidic (C-S-C), disulfidic (C-S-S-C), or polysulfidic (C-Sₓ-C, where x > 2). DPTT, especially in low-sulfur formulations, tends to promote the formation of shorter, more thermally stable monosulfidic and disulfidic crosslinks.[3] This is a key reason for the excellent heat and aging resistance of DPTT-vulcanized rubber.[3]

Quantitative Analysis of DPTT Vulcanization

The performance of a DPTT-based vulcanization system can be quantified through various experimental techniques. The following table provides illustrative data for a typical natural rubber (NR) compound vulcanized with DPTT. It is important to note that these values can vary depending on the specific formulation, including the type and loading of fillers, oils, and other additives.

| Property | Test Method | Typical Value Range | Unit |

| Cure Characteristics (at 160°C) | |||

| Scorch Time (tₛ₂) | ASTM D5289 | 2 - 5 | min |

| Optimum Cure Time (t₉₀) | ASTM D5289 | 8 - 15 | min |

| Minimum Torque (Mₗ) | ASTM D5289 | 1 - 3 | dNm |

| Maximum Torque (Mₕ) | ASTM D5289 | 15 - 25 | dNm |

| Cure Rate Index (CRI) | 100 / (t₉₀ - tₛ₂) | 10 - 20 | min⁻¹ |

| Physical Properties | |||

| Hardness | ASTM D2240 | 60 - 75 | Shore A |

| Tensile Strength | ASTM D412 | 18 - 25 | MPa |

| Elongation at Break | ASTM D412 | 400 - 600 | % |

| 300% Modulus | ASTM D412 | 8 - 15 | MPa |

Experimental Protocols

To ensure the scientific integrity and reproducibility of research on DPTT vulcanization, standardized experimental protocols are essential. The following sections detail the methodologies for key analyses.

Protocol for Determining Cure Characteristics using a Moving Die Rheometer (MDR)

Objective: To measure the vulcanization characteristics of a DPTT-containing rubber compound.

Apparatus: Moving Die Rheometer (MDR) conforming to ASTM D5289.[7]

Procedure:

-

Sample Preparation: Prepare a homogenous rubber compound containing DPTT and other ingredients using a two-roll mill or an internal mixer.

-

Instrument Setup: Set the MDR to the desired vulcanization temperature (e.g., 160°C).

-

Test Execution: Place a sample of the uncured compound of a specified weight into the rheometer die cavity. Close the cavity and start the test. The instrument will oscillate one of the dies at a specified frequency and amplitude, and record the torque required as a function of time.

-

Data Analysis: From the resulting rheograph (torque vs. time curve), determine the following parameters:

-

Minimum Torque (Mₗ): An indicator of the viscosity of the unvulcanized compound.[8]

-

Maximum Torque (Mₕ): An indicator of the stiffness or modulus of the fully vulcanized compound.[8]

-

Scorch Time (tₛ₂): The time taken for the torque to rise by 2 units above the minimum torque, representing the onset of vulcanization.[3]

-

Optimum Cure Time (t₉₀): The time required to reach 90% of the maximum torque, indicating the time for optimal vulcanization.[3]

-

Cure Rate Index (CRI): Calculated as 100 / (t₉₀ - tₛ₂), which represents the speed of the vulcanization reaction.[3]

-

Caption: Experimental workflow for rheological analysis of DPTT vulcanization.

Protocol for Determining Crosslink Density by the Swelling Method

Objective: To determine the crosslink density of a DPTT-vulcanized rubber sample.

Principle: The extent of swelling of a vulcanized rubber in a suitable solvent is inversely proportional to its crosslink density. The Flory-Rehner equation is used to calculate the crosslink density from swelling data.

Apparatus: Analytical balance, vials, oven.

Solvent: Toluene is a common solvent for many rubbers.

Procedure:

-

Sample Preparation: Cut a small, precisely weighed sample of the vulcanized rubber (initial dry weight, Wᵢ).

-

Swelling: Immerse the sample in a vial containing the solvent at room temperature. Allow the sample to swell for 72 hours or until equilibrium swelling is reached.

-

Weighing the Swollen Sample: Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (swollen weight, Wₛ).

-

Drying: Dry the sample in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved (final dry weight, Wₒ).

-

Calculation:

-

Calculate the volume fraction of rubber in the swollen gel (Vᵣ).

-

Use the Flory-Rehner equation to calculate the crosslink density.

-

Conclusion

This compound stands out as a highly effective ultra-fast accelerator and sulfur donor for the vulcanization of a wide range of elastomers. Its mechanism of action, centered around the thermal generation of reactive sulfurating species, is significantly enhanced by the synergistic effect of zinc oxide and stearic acid activators. The resulting vulcanizates, characterized by a network of thermally stable mono- and disulfidic crosslinks, exhibit excellent heat and aging resistance. The detailed experimental protocols provided in this guide serve as a robust framework for the systematic investigation and optimization of DPTT-based vulcanization systems, enabling the development of high-performance rubber materials for demanding applications.

References

- Pentocure – DPTT Accelerators - Technical D

- Vulcanization & Acceler

- actmix dptt-70ge f140. Ningbo Actmix Rubber Chemicals Co.,Ltd.

- Application Notes and Protocols: Dipentamethylenethiuram Tetrasulfide (DPTT)

- ACCELERATOR DPTT.

- The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. (2023, July 20). DergiPark.

- SBR - Styrene Butadiene Rubber.

- PHYSICAL PROPERTIES OF SBR COMPOUNDS FOR THE EFFECT OF DIPHENYL GUANIDINE AND GRAIN DIRECTION. (2024, August 26). Journal of Advanced Manufacturing Technology (JAMT).

- What is the role of zinc oxide in rubber formul

- How to Explain the Rheometer Curve of Rubber? Martests Instrument.

- Effects of Accelerators on the Vulcanization Properties of Silica vs.

- The Effect of Different Accelerators on the Vulcanization of EPDM Rubber. (2024, January 8). DergiPark.

- Facilitating high-temperature curing of natural rubber with a conventional accelerated-sulfur system using a synergistic combina.

- Rate of vulcanization versus time of the EPDM thermal insulation at various temperatures.

- Optimizing Rubber Vulcanization with Stearic Acid: An Activ

- Influence of zinc oxide during different stages of sulfur vulcanization. Elucidated by model compound studies. (2025, August 6).

- Vulcanizate Structures of SBR Compounds with Silica and Carbon Black Binary Filler Systems at Different Curing Temper

- Cure characteristics and vulcanizate properties of a natural rubber compound extended with convoluted rubber powder.

- mixed peroxide/sulfur vulcanization of ethylene-propylene terpolymer based composites. (2022, September 30). Journal of Chemical Technology and Metallurgy.

- Combined Sulfur and Peroxide Vulcanization of Filled and Unfilled EPDM-Based Rubber Compounds. (2023, August 23). MDPI.

- Vulcanization of EPDM rubber compounds with and without blowing agents: Identification of reaction events and TTT‐diagram using DSC d

- Top 20 Rubber Standards For Viscosity & Cure Testing. (2023, April 18). Prescott Instruments Ltd.

- RubbeR TesTing. TA Instruments.

- SBR Rubber - Properties - Styrene-Butadiene Rubber.

- A Complete Guide to SBR Rubber - Properties and Uses. Seals Direct.

Sources

- 1. lusida.com [lusida.com]

- 2. specialchem.com [specialchem.com]

- 3. benchchem.com [benchchem.com]

- 4. akrochem.com [akrochem.com]

- 5. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 6. scispace.com [scispace.com]

- 7. Top 20 Rubber Standards For Viscosity & Cure Testing | Prescott Instruments Ltd - Rubber Testing Instruments [prescott-instruments.com]

- 8. martests.com [martests.com]

Fungicidal and bactericidal applications of Dipentamethylenethiuram hexasulfide.

An In-Depth Technical Guide to the Fungicidal and Bactericidal Applications of Dipentamethylenethiuram Hexasulfide

Abstract

This compound (DPTT), a prominent organosulfur compound, is recognized for its dual-role functionality, serving primarily as a vulcanization accelerator in the rubber industry and secondarily as a potent biocidal agent.[1] This technical guide provides an in-depth exploration of the fungicidal and bactericidal applications of DPTT, designed for researchers, scientists, and professionals in drug and pesticide development. This document synthesizes current knowledge on its physicochemical properties, postulated mechanisms of action, synthesis protocols, and methodologies for efficacy evaluation. By explaining the causality behind its antimicrobial functions and providing validated experimental frameworks, this guide serves as an authoritative resource for harnessing the biocidal potential of this versatile thiuram compound.

Chemical and Physical Identity

This compound, belonging to the dithiocarbamate family of chemicals, is a complex organosulfur molecule.[2] Its unique structure, featuring a hexasulfide chain flanked by two piperidine-derived thiocarbonyl groups, is central to its chemical reactivity and biological activity.

-

Chemical Name: bis(piperidinothiocarbonyl) hexasulphide[3]

-

Molecular Formula: C₁₂H₂₀N₂S₈[3]

-

Molecular Weight: 448.83 g/mol [3]

-

Appearance: Pale yellow to light brown powder or light-green to brown solid.

Physicochemical Properties

A comprehensive understanding of DPTT's physical and chemical properties is essential for its formulation and application.

| Property | Value | Source(s) |

| Melting Point | 135-136 °C | LookChem, ChemBK |

| Boiling Point | 578.4 °C at 760 mmHg | LookChem |

| Density | 1.519 g/cm³ | LookChem |

| Water Solubility | 10.48 µg/L at 20 °C (Practically Insoluble) | LookChem, ChemBK |

| Flash Point | 303.6 °C | LookChem |

Postulated Mechanism of Biocidal Action

The efficacy of this compound as a broad-spectrum biocide is attributed to a multi-site mode of action, a characteristic feature of dithiocarbamate fungicides that significantly lowers the risk of resistance development.[2][5][6] While the precise pathway for DPTT is not fully elucidated, its action is understood through the well-documented mechanisms of the thiuram and dithiocarbamate class.

The primary mechanism involves the disruption of fundamental enzymatic processes within fungal and bacterial cells. This occurs via two main routes:

-

Inhibition of Sulfhydryl Enzymes: Dithiocarbamates are potent inhibitors of enzymes containing sulfhydryl (-SH) groups.[5][7] They can react with these critical groups, altering the enzyme's conformation and rendering it inactive. This disrupts numerous metabolic pathways essential for cellular respiration and function.

-

Chelation of Metal Cofactors: The compound's ability to chelate essential metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), is a key aspect of its toxicity.[7][8][9] By sequestering these ions, DPTT inactivates metalloenzymes that are vital for cellular processes.

In addition to direct enzyme inhibition, dithiocarbamates can be metabolized within the fungal cell to form isothiocyanates. These metabolites are highly reactive with vital thiol-containing compounds (e.g., glutathione, cysteine), further disrupting cellular homeostasis and leading to cell death.[8] In bacteria, dithiocarbamates have also been shown to disrupt the cell membrane, leading to pore formation and loss of integrity.[10][11]

Caption: Postulated multi-site mechanism of DPTT.

Synthesis Protocol

The industrial synthesis of this compound can be achieved through an oxidative coupling process that avoids the use of highly corrosive sulfur chlorides, improving operational safety and environmental outcomes. The following protocol is based on established patent literature.

Step-by-Step Methodology

-

Formation of Dithiocarbamate Salt: React piperidine with carbon disulfide (CS₂) in an aqueous solution or a mixture of water and an organic solvent (e.g., n-hexane, methanol). This reaction forms the pentamethylenedithiocarbamic acid piperidine salt intermediate.

-

Addition of Sulfur: Introduce elemental sulfur into the reaction mixture containing the dithiocarbamate salt.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the mixture. The reaction is typically maintained at a controlled temperature range of 40-70°C.

-

Product Formation: The oxidation step facilitates the coupling of the dithiocarbamate moieties through a hexasulfide linkage, resulting in the formation of this compound.

-

Isolation: The final product precipitates from the reaction mixture and can be isolated through filtration, followed by washing and drying.

Caption: Workflow for the synthesis of DPTT.

Applications and Efficacy Spectrum